4-(Morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one
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Overview
Description
4-(Morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a piperidine ring, and an oxazole ring, making it a multifaceted molecule with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperidin-1-yl)methanone . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(Morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-yl)carbothioylbenzoic acid: Similar in structure but contains a thiocarbonyl group.
Phenyl(morpholino)methanethione derivatives: Share the morpholine and phenyl groups but differ in other substituents.
Uniqueness
4-(Morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one stands out due to its combination of morpholine, piperidine, and oxazole rings, which confer unique chemical properties and reactivity. This makes it a valuable compound for diverse scientific applications .
Properties
Molecular Formula |
C19H23N3O3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4Z)-4-[morpholin-4-yl(piperidin-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H23N3O3/c23-19-16(20-17(25-19)15-7-3-1-4-8-15)18(21-9-5-2-6-10-21)22-11-13-24-14-12-22/h1,3-4,7-8H,2,5-6,9-14H2/b18-16- |
InChI Key |
RMGMJQYTXRKOGJ-VLGSPTGOSA-N |
Isomeric SMILES |
C1CCN(CC1)/C(=C/2\C(=O)OC(=N2)C3=CC=CC=C3)/N4CCOCC4 |
Canonical SMILES |
C1CCN(CC1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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